2-Amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylic acid
Description
2-Amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylic acid is a heterocyclic compound featuring a thiophene ring substituted with an amino group, a carboxylic acid group, and a 3,4-dimethoxyphenyl moiety.
This compound is likely synthesized via Gewald-like thiophene-forming reactions, where substituted ketones or aldehydes react with cyanoacetates and sulfur sources. Its structural complexity and functional groups make it a candidate for pharmacological research, particularly as a precursor for bioactive molecules or metal-chelating agents.
Properties
Molecular Formula |
C13H13NO4S |
|---|---|
Molecular Weight |
279.31 g/mol |
IUPAC Name |
2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C13H13NO4S/c1-17-9-4-3-7(5-10(9)18-2)8-6-19-12(14)11(8)13(15)16/h3-6H,14H2,1-2H3,(H,15,16) |
InChI Key |
HJXPQFWRFDSOSK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=C2C(=O)O)N)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 2-Amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylic acid, can be achieved through several methods. One common approach is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve optimizing these synthetic routes to achieve higher yields and purity. The choice of method depends on the desired scale of production and the specific properties of the target compound.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
2-Amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-Amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives are known to interact with voltage-gated sodium channels, which can influence their biological activity . The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features and properties of 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylic acid with analogous thiophene derivatives:
Substituent Effects on Reactivity and Bioactivity
- Electron-Donating vs. In contrast, the 4-chlorophenyl group () withdraws electrons, which may reduce metabolic stability but increase electrophilicity .
- Functional Group Influence : The carboxylic acid group in the target compound increases water solubility compared to ester or amide derivatives (e.g., ’s ethyl ester), making it more suitable for aqueous-phase reactions or formulations .
Biological Activity
2-Amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylic acid (CAS No. 899690-79-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : C13H13NO4S
- Molecular Weight : 279.31 g/mol
- Structure : The compound features a thiophene ring substituted with an amino group and a methoxyphenyl moiety, contributing to its biological activity.
Biological Activity Overview
Research indicates that 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylic acid exhibits various biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects. The following sections detail these activities supported by data from recent studies.
Anti-Cancer Activity
Studies have shown that this compound demonstrates cytotoxic effects against several cancer cell lines. For instance:
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.63 | |
| HCT-116 (Colon Cancer) | 1.93 | |
| U-937 (Leukemia) | 0.48 |
In flow cytometry assays, the compound induced apoptosis in MCF-7 and U-937 cells, suggesting a mechanism involving caspase activation and cell cycle arrest at the G1 phase.
Anti-Inflammatory Activity
The compound's anti-inflammatory properties have been evaluated through its inhibition of cyclooxygenase (COX) enzymes:
| Compound | IC50 COX-1 (µM) | IC50 COX-2 (µM) |
|---|---|---|
| 2-Amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylic acid | 19.45 | 42.1 |
| Diclofenac (Control) | 6.74 | 1.10 |
The results indicate that while the compound has some inhibitory effects on COX enzymes, it is less potent than established nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac .
Antimicrobial Activity
Preliminary studies suggest that this compound may also possess antimicrobial properties, although specific data on its spectrum of activity remains limited.
Structure-Activity Relationship (SAR)
The presence of the methoxy groups on the phenyl ring significantly enhances the compound's biological activity. Variations in substituents at different positions on the thiophene and phenyl rings can lead to alterations in potency and selectivity against different biological targets.
Case Studies
- Cytotoxicity Against Leukemia Cells : A study demonstrated that derivatives of this compound exhibited superior cytotoxicity compared to doxorubicin against human leukemia cell lines, indicating potential for development as an alternative treatment option .
- Apoptosis Induction in Breast Cancer Cells : Flow cytometry analysis revealed that treatment with the compound resulted in increased levels of cleaved caspase-3 and altered expression of p53 in MCF-7 cells, highlighting its role in apoptosis induction .
Q & A
Q. What are the standard synthetic routes for 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylic acid, and how do reaction conditions influence yield?
The Gewald reaction is a primary method for synthesizing thiophene derivatives like this compound. It involves a ketone/aldehyde, nitrile, and elemental sulfur under basic conditions. For example, ethyl cyanoacetate and 3,4-dimethoxybenzaldehyde can be condensed with sulfur in the presence of morpholine or triethylamine, followed by hydrolysis to yield the carboxylic acid . Reaction optimization (e.g., solvent choice, temperature, and catalyst) is critical: THF or DMF at 60–80°C under reflux typically improves cyclization efficiency . Yields range from 50–75%, with purity dependent on post-synthesis purification (e.g., column chromatography or recrystallization) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?
- NMR : The -NMR spectrum shows distinct signals for the aromatic protons of the 3,4-dimethoxyphenyl group (δ 6.7–7.2 ppm) and the thiophene ring protons (δ 6.3–6.5 ppm). The amino group appears as a broad singlet (~δ 5.5 ppm) .
- IR : Peaks at ~3300 cm (N-H stretch), 1680 cm (C=O of carboxylic acid), and 1250 cm (C-O of methoxy groups) confirm functional groups .
- Mass Spectrometry : The molecular ion peak ([M+H]) at m/z 335.4 (calculated for CHNOS) validates the molecular formula .
Q. What are the primary safety considerations when handling this compound in the lab?
According to safety data sheets (SDS), the compound may cause skin/eye irritation (Category 2/2A) and respiratory toxicity (Category 3). Use PPE (gloves, goggles, lab coats) and work in a fume hood. In case of exposure, rinse affected areas with water for 15 minutes. Store in a cool, dry place away from oxidizers and acids .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Discrepancies in bioactivity (e.g., varying IC values in kinase inhibition assays) often stem from differences in:
- Purity : Impurities >95% may skew results; use HPLC or LC-MS for verification .
- Assay Conditions : Buffer pH, temperature, and solvent (DMSO vs. aqueous) can alter compound solubility and target interactions .
- Cell Line Variability : Metabolic differences in cell models (e.g., HEK293 vs. HeLa) affect compound uptake and efficacy. Validate findings using orthogonal assays (e.g., SPR for binding affinity) .
Q. What strategies optimize the compound’s bioavailability for in vivo studies?
- Prodrug Design : Esterification of the carboxylic acid group (e.g., methyl or ethyl esters) improves membrane permeability. Hydrolysis in vivo regenerates the active form .
- Formulation : Use nanocarriers (liposomes) or cyclodextrin complexes to enhance solubility.
- SAR Studies : Introduce electron-withdrawing groups (e.g., -NO) at the 5-position of the thiophene ring to modulate logP and reduce hepatic clearance .
Q. How do substituent modifications on the thiophene ring impact its interaction with biological targets?
Computational docking and MD simulations reveal:
- The 3,4-dimethoxyphenyl group engages in π-π stacking with hydrophobic pockets in enzymes (e.g., COX-2).
- The amino group at position 2 forms hydrogen bonds with catalytic residues (e.g., Asp375 in MAPK14).
- Replacing the carboxylic acid with a carboxamide reduces off-target effects but may lower binding affinity .
Q. What advanced analytical methods validate crystallographic data for this compound?
Single-crystal X-ray diffraction confirms the planar thiophene ring and dihedral angles between the aryl and thiophene moieties (~72.4°). Compare with powder XRD to assess polymorphism. Pair with DFT calculations (B3LYP/6-31G*) to model electronic properties and predict reactivity .
Methodological Tables
Table 1: Comparison of Synthetic Yields Under Different Conditions
| Solvent | Base | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| THF | Triethylamine | 60 | 68 | 92 |
| DMF | Morpholine | 80 | 75 | 95 |
| Ethanol | KCO | 70 | 52 | 85 |
Table 2: Key Spectral Data for Structural Confirmation
| Technique | Key Peaks/Data | Functional Group Confirmed |
|---|---|---|
| -NMR | δ 6.8 (d, J=8.5 Hz, 2H, Ar-H) | 3,4-Dimethoxyphenyl |
| IR | 1680 cm (sharp) | Carboxylic acid C=O |
| HRMS | [M+H] 335.4121 (calc. 335.4118) | Molecular formula |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
